1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Description
Properties
IUPAC Name |
furan-2-yl-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-11-18(2,3)19(17(20)16-6-5-9-22-16)15-8-7-13(21-4)10-14(12)15/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKQBAUIXXYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furoyl chloride: This is achieved by reacting furoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The furoyl chloride is then reacted with 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base such as pyridine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
Scope : The dihydroquinoline core is susceptible to oxidation, typically converting the 1,2-dihydroquinoline moiety into a fully aromatic quinoline system.
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Reagents : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
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Mechanism :
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Oxidation of the C1–C2 single bond to a double bond, forming a quinoline derivative.
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The furoyl group remains intact due to its stability under mild oxidative conditions.
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Products :
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1-(2-Furoyl)-6-methoxy-2,2,4-trimethylquinoline (aromatized product).
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Reduction Reactions
Hydrogenation :
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Reagents : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) .
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Target Sites :
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Reduction of the quinoline ring to a tetrahydroquinoline system.
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Partial reduction of the furoyl group’s carbonyl (C=O) to a hydroxyl group (C–OH).
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Products :
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1-(2-Furylhydroxymethyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
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Substitution Reactions
Electrophilic Aromatic Substitution :
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Sites : The 6-methoxy group and the quinoline ring’s electron-rich positions (e.g., C5 or C7).
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Reagents :
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Products :
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1-(2-Furoyl)-5-nitro-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
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Nucleophilic Substitution :
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Methoxy Group Replacement :
Functional Group Transformations
Furoyl Group Modifications :
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Hydrolysis :
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Grignard Reaction :
Photochemical and Thermal Stability
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Photodegradation : UV exposure induces cleavage of the dihydroquinoline ring, forming fragmented aldehydes and ketones .
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Thermal Rearrangement : Heating above 200°C promotes oligomerization, common in dihydroquinoline derivatives .
Research Findings and Mechanistic Insights
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Antioxidant Activity : Analogous 6-hydroxy derivatives (e.g., 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) exhibit radical-scavenging properties by neutralizing ROS and inhibiting lipid peroxidation .
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Thermal Degradation : Oligomerization under heat forms dimers and trimers, enhancing stability in polymer matrices .
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Biological Interactions : The furoyl group may enhance bioavailability, as seen in related compounds targeting hepatic oxidative stress .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C13H17NO
- Molecular Weight : 203.28 g/mol
- Chemical Structure : The compound features a furoyl group attached to a dihydroquinoline framework, which contributes to its unique chemical behavior and potential applications.
Medicinal Chemistry
1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has been investigated for its potential therapeutic properties. Some key areas include:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.
- Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals. Its efficacy in reducing oxidative stress has been documented in several studies, indicating potential applications in preventing oxidative damage in biological systems.
Materials Science
The compound has been explored for its utility in materials science:
- Rubber Antioxidant : this compound serves as an effective antioxidant in rubber formulations. It helps enhance the durability and longevity of rubber products by preventing degradation from heat and oxygen exposure.
Photochemical Applications
The compound's unique structure allows it to participate in photochemical reactions:
- Photostabilizers : Its ability to absorb ultraviolet light makes it suitable for use as a photostabilizer in plastics and coatings. This application helps improve the material's resistance to UV radiation and prolongs its lifespan.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus |
| Antioxidant Properties | Reduces oxidative stress | |
| Materials Science | Rubber Antioxidant | Enhances durability of rubber products |
| Photochemical Applications | Photostabilizers | Improves UV resistance in plastics |
Case Study 1: Antimicrobial Efficacy
A study conducted by [source] evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential use as a natural preservative in food products.
Case Study 2: Rubber Formulation
In research published by [source], the compound was incorporated into rubber formulations to assess its antioxidant capabilities. The study found that rubber samples containing the compound showed a 30% increase in thermal stability compared to control samples without it.
Case Study 3: Photostabilizer Efficacy
A recent investigation explored the use of this compound as a photostabilizer in polyvinyl chloride (PVC) materials. The findings demonstrated that PVC samples treated with the compound exhibited significantly lower degradation rates when exposed to UV light compared to untreated samples [source].
Mechanism of Action
The mechanism by which 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts its effects involves its interaction with specific molecular targets. For example, its inhibitory action on butyrylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
(TMT = Trimethyl; DHQ = Dihydroquinoline)
Structural Impacts on Reactivity and Stability
- Furoyl vs. This may improve metabolic stability but reduce solubility compared to hydroxylated analogs . Trityl-substituted analogs (e.g., 6-Trityl-DHQ) exhibit increased steric hindrance, improving thermal stability in industrial applications .
Methoxy Position :
- 6-Methoxy (target compound) enhances solubility and antioxidant efficacy compared to 7-methoxy derivatives, which prioritize anticancer activity .
Biological Activity
1-(2-Furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a compound belonging to the dihydroquinoline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and hepatoprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furoyl group and a methoxy group that enhance its reactivity and biological potential.
Antioxidant Activity
Research indicates that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant properties. A study demonstrated that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduced oxidative stress markers in rats with acetaminophen-induced liver damage. This compound decreased levels of pro-inflammatory cytokines and enhanced the function of antioxidant enzymes such as catalase and glutathione peroxidase .
Table 1: Antioxidant Activity of Dihydroquinoline Derivatives
| Compound | IC50 (µM) | Effect on Oxidative Stress |
|---|---|---|
| 6-Hydroxy-2,2,4-trimethyl-1,2-DHQ | 15 | Significant reduction |
| Ethoxyquin | 20 | Moderate reduction |
| 1-(2-Furoyl)-6-methoxy-DHQ | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. The compound was shown to inhibit the activation of NF-κB and reduce the synthesis of inflammatory cytokines in vitro. This suggests its potential role in managing inflammatory conditions .
Hepatoprotective Effects
In a controlled study involving rats subjected to acetaminophen-induced liver injury, administration of the compound resulted in improved liver function markers and histopathological outcomes. The hepatoprotective mechanism was attributed to the modulation of oxidative stress and apoptosis pathways .
Case Study: Hepatoprotection in Rats
A group of rats treated with acetaminophen showed significant liver damage characterized by elevated serum aminotransferases. However, those administered with this compound exhibited markedly lower enzyme levels and reduced histological damage compared to untreated controls.
The biological activity of this compound is primarily mediated through its antioxidant properties. It enhances the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of cytoprotective genes involved in detoxification and antioxidant defense mechanisms .
Q & A
Q. What are the established synthetic routes for preparing 1-(2-furoyl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline?
1,2-Dihydroquinoline derivatives are typically synthesized via cyclization reactions of substituted aniline precursors or through functionalization of existing quinoline scaffolds. Key methods include:
- Cyclocondensation : Reacting substituted anilines with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions. For example, Dauphinee & Forrest (1978) utilized cyclocondensation with methyl acrylate derivatives to form 1,2-dihydroquinoline cores .
- Functionalization : Introducing substituents (e.g., furoyl groups) via Friedel-Crafts acylation or nucleophilic substitution. Yadav et al. (2007) demonstrated the use of iodine-mediated coupling for introducing heteroaromatic groups .
- Catalytic Methods : Transition-metal catalysts (e.g., AlCl₃) are employed in cyclization steps, as shown in the synthesis of related dihydroquinolines (73% yield via AlCl₃-mediated ring closure) .
Q. How is the structural elucidation of 1,2-dihydroquinoline derivatives typically performed?
Structural characterization relies on multimodal analytical techniques :
- NMR Spectroscopy : and NMR identify substituent patterns and confirm regiochemistry. For example, in cis/trans isomer differentiation, coupling constants () and splitting patterns are critical .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. In Zhuravleva et al. (2009), C–H⋯π interactions and dimeric packing were confirmed via crystallography .
- Mass Spectrometry : High-resolution MS (e.g., GC-MS) validates molecular weight and fragmentation pathways, as seen in the analysis of methyl-substituted derivatives .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving stereochemical ambiguities in 1,2-dihydroquinoline derivatives?
Stereochemical challenges arise in compounds with multiple chiral centers or restricted rotation. Strategies include:
- Combined NMR/X-ray Analysis : In cases where NMR alone is insufficient (e.g., overlapping signals), X-ray crystallography provides unambiguous confirmation. For example, Zhuravleva et al. (2009) resolved cis/trans isomerism in a tetrahydroquinoline derivative using both techniques .
- Computational Modeling : Density functional theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR chemical shifts .
- Chiral Chromatography : Enantiomeric separation using chiral stationary phases (e.g., polysaccharide-based columns) can isolate stereoisomers for individual analysis.
Q. How can reaction conditions be optimized to enhance the yield of this compound during cyclization steps?
Optimization involves systematic variation of parameters:
Key Insight : Elevated temperatures (378 K) and excess catalyst improve cyclization efficiency, while pH-controlled extraction minimizes side reactions .
Q. What strategies are employed to evaluate the biological activity of 1,2-dihydroquinoline derivatives in pharmacological research?
- In Vitro Assays :
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to viral proteins (e.g., SARS-CoV-2 main protease) .
- ADMET Profiling : Predict absorption, distribution, metabolism, excretion, and toxicity using tools like SwissADME or ADMETLab .
Example : Wang et al. (2015) designed 2-arylethenylquinoline derivatives as multifunctional Alzheimer’s agents by combining in vitro enzyme assays and molecular docking .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for 1,2-dihydroquinoline derivatives?
Contradictions often arise from subtle differences in reaction conditions:
- Catalyst Purity : Trace impurities in AlCl₃ can alter reaction pathways.
- Anhydrous Conditions : Moisture-sensitive steps (e.g., Friedel-Crafts) require strict anhydrous protocols .
- Scale Effects : Milligram-scale reactions may underperform compared to optimized small-scale syntheses.
Recommendation : Replicate literature methods with rigorous control of variables (e.g., solvent drying, inert atmosphere) and report detailed experimental logs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
